3-(3-Nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a nitrophenyl group, a tolyl group, and a carbaldehyde group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3-nitrobenzaldehyde with P-tolylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro group.
Major Products
Oxidation: 3-(3-Nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(3-Aminophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(3-Nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a phenyl group instead of a tolyl group.
3-(4-Nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde: Similar structure but with the nitro group in the para position.
3-(3-Nitrophenyl)-1-P-tolyl-1H-pyrazole-5-carbaldehyde: Similar structure but with the carbaldehyde group in the 5-position.
Uniqueness
3-(3-Nitrophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of both the nitro and carbaldehyde groups provides multiple sites for chemical modification, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H13N3O3 |
---|---|
Molecular Weight |
307.30 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-(3-nitrophenyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C17H13N3O3/c1-12-5-7-15(8-6-12)19-10-14(11-21)17(18-19)13-3-2-4-16(9-13)20(22)23/h2-11H,1H3 |
InChI Key |
BWJOWGSSDMKGTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.